REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[Na+].[Na+].[CH3:19][N:20](C)C(=O)C>[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2].CC([O-])=O.CC([O-])=O.[Pd+2]>[C:19]([C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])#[N:20] |f:1.2.3,5.6.7.8.9.10.11.12.13.14.15.16.17.18,19.20.21|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]
|
Name
|
|
Quantity
|
102 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask's atmosphere was evacuated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (150 mL)
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate was washed with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CONCENTRATION
|
Details
|
after the concentration
|
Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C(C(=O)OC)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |